BZ-Thr-ome
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Overview
Description
Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by its specific stereochemistry, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BZ-Thr-ome can be achieved through several methods. One common approach involves the reduction of methyl 2-benzamidomethyl-3-oxobutanoate using immobilized plant cells of Parthenocissus tricuspidata. This method yields the desired product with high enantiomeric excess and diastereomeric purity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. The use of immobilized cells in bioreactors allows for continuous production with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme catalysis and stereoselective reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of BZ-Thr-ome involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include enzyme-mediated reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate
- Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
Uniqueness
Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and efficiency in certain reactions, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-benzamido-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15) |
InChI Key |
KHOWDUMYRBCHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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